molecular formula C18H14F4N2O4S B569653 (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide CAS No. 1166228-30-3

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

Numéro de catalogue: B569653
Numéro CAS: 1166228-30-3
Poids moléculaire: 430.374
Clé InChI: JNUHKUUHIXCACT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound establishes the complete chemical name as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide. This nomenclature precisely describes the molecular architecture through systematic naming conventions that identify each functional group and substitution pattern within the structure. The compound contains multiple distinct structural domains, including a cyano-substituted trifluoromethylphenyl ring system, a fluorophenylsulfonyl moiety, and a hydroxylated methylpropanamide backbone.

The structural complexity becomes apparent through analysis of the detailed molecular descriptors. The Simplified Molecular Input Line Entry System representation shows the complete connectivity as CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O. This linear notation reveals the presence of four fluorine atoms distributed across two distinct aromatic ring systems, with one fluorine atom positioned on the sulfonylated phenyl ring and three fluorine atoms comprising a trifluoromethyl substituent on the cyano-bearing aromatic ring. The International Chemical Identifier key JNUHKUUHIXCACT-UHFFFAOYSA-N provides a unique hash-based identifier that enables unambiguous database searches and cross-referencing across chemical information systems.

Propriétés

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHKUUHIXCACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166228-30-3
Record name 3-Fluoro-4-desfluoro bicalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166228303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FLUORO-4-DESFLUORO BICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS3UUD66Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Biochemical Pathways

The exact biochemical pathways affected by Bicalutamide are complex and involve a variety of cellular processes. The primary pathway is the androgen signaling pathway . By inhibiting the androgen receptor, Bicalutamide prevents the translocation of the receptor into the nucleus, thus inhibiting the transcription of androgen-responsive genes.

Action Environment

The action of Bicalutamide can be influenced by various environmental factors. Severe hepatic impairment can slow the elimination of ®-bicalutamide. Furthermore, the drug’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other drugs.

Analyse Biochimique

Temporal Effects in Laboratory Settings

It is known that Bicalutamide USP rc B has a long plasma elimination half-life, suggesting that its effects could be long-lasting.

Activité Biologique

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, also known as Bicalutamide Related Compound B, is a compound with significant biological activity, particularly in the field of androgen receptor modulation. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H14_{14}F4_{4}N2_{2}O4_{4}S
  • Molecular Weight : 430.37 g/mol
  • CAS Number : 1166228-30-3
  • IUPAC Name : this compound

This compound acts primarily as an antiandrogen , which means it inhibits the action of androgens (male hormones) by binding to androgen receptors. Its structural features, particularly the trifluoromethyl group and sulfonyl moiety, enhance its binding affinity and selectivity for androgen receptors, making it a potent candidate for therapeutic applications in conditions like prostate cancer and male contraception.

1. Androgen Receptor Modulation

Research indicates that this compound exhibits high binding affinity for androgen receptors. In studies involving male rats, it was shown to significantly suppress luteinizing hormone (LH) levels, indicating effective modulation of the hypothalamic-pituitary-gonadal axis .

2. Effects on Prostate and Muscle Tissue

In castrated male rats, the compound demonstrated an effective dose (ED50) of 0.43 mg/d in the prostate and 0.079 mg/d in levator ani muscle . Notably, while it reduced prostate size, it increased the size of muscle tissue, suggesting a selective anabolic effect on skeletal muscle.

3. Reversible Infertility

The compound has been studied for its potential in hormonal male contraception. In combination with estradiol benzoate (EB), it resulted in a complete absence of sperm in testicular tissue after treatment, with a full recovery of fertility observed after cessation of treatment . This reversible infertility highlights its potential application in contraceptive therapies.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2021) Developed a screening assay demonstrating that S-23 (a related compound) effectively inhibits secretion in bacterial models, suggesting potential antimicrobial properties.
Wang et al. (2008) Investigated trifluoromethyl-substituted compounds showing antibacterial activity against MRSA, indicating that similar structures may possess diverse biological activities beyond androgen modulation.
Clinical TrialsOngoing studies are evaluating the long-term effects and safety profile of this compound in human subjects for applications in male contraception and hormone-related therapies.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiandrogen Activity

This compound is primarily recognized for its role as an impurity related to Bicalutamide, a well-known antiandrogen used in the treatment of prostate cancer. The antiandrogenic properties are attributed to its ability to inhibit androgen receptors, thus preventing the action of male hormones that can stimulate the growth of prostate cancer cells .

1.2 Research on Drug Development

The compound serves as a reference standard in analytical chemistry for the development of new therapeutic agents targeting androgen-dependent conditions. Its structural characteristics allow researchers to investigate modifications that could enhance efficacy or reduce side effects in antiandrogen therapies .

Environmental Risk Assessment

2.1 Ionizable Compounds

Recent studies have highlighted the importance of assessing the environmental impact of ionizable organic compounds like (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide. The compound's stability and degradation pathways in various environmental conditions are crucial for understanding its ecological footprint .

2.2 Regulatory Frameworks

As part of regulatory assessments, this compound is monitored under chemical management laws due to its potential environmental risks. Evaluations focus on its persistence and bioaccumulation potential, which are critical for ensuring safety in pharmaceutical manufacturing and disposal processes .

Synthetic Methodologies

3.1 Synthesis Processes

The synthesis of this compound has been documented in various patents. These documents detail methods for producing both racemic and optically pure forms, emphasizing the significance of chirality in drug efficacy .

3.2 Analytical Techniques

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) are employed to quantify this compound in pharmaceutical formulations and environmental samples. These techniques ensure compliance with quality standards and regulatory requirements .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Research Reference standard for antiandrogen drug development; inhibition of androgen receptors
Environmental Risk Assessment Assessment of stability and degradation; monitoring under chemical management regulations
Synthetic Methodologies Documented synthesis processes; use of analytical techniques for quantification

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Sulfonyl vs. Sulfanyl Derivatives

A key intermediate in bicalutamide synthesis is N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (CAS 90356-78-8), where the sulfonyl (-SO₂-) group is replaced by a sulfanyl (-S-) group. This thioether precursor is oxidized during synthesis to form the active sulfonyl derivative . The sulfonyl group enhances metabolic stability and binding affinity to androgen receptors compared to the sulfanyl analog, which exhibits weaker antiandrogenic activity .

Table 1: Comparison of Sulfonyl and Sulfanyl Derivatives

Compound Functional Group CAS Number Key Property
Bicalutamide (BCL) -SO₂- 90357-51-0 High antiandrogenic activity
Thioether Intermediate -S- 90356-78-8 Lower activity, precursor to BCL

Substituent Variations on the Phenyl Ring

Bromo-Substituted Analog

The compound (2RS)-N-[4-Bromo-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide replaces the cyano (-CN) group at the para position of the phenyl ring with bromine (-Br). However, its antiandrogenic activity remains understudied .

4-Cyanophenoxy Derivatives

(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (CAS 1132656-73-5) substitutes the sulfonyl group with a cyanophenoxy (-O-C₆H₄-CN) moiety. This modification significantly impacts solubility and bioavailability, as the ether linkage reduces polarity compared to the sulfonyl group .

Table 2: Substituent Variations and Their Effects

Compound Substituent Key Difference
Bicalutamide -SO₂-C₆H₄-F Optimal receptor binding
Bromo-Substituted Analog -Br (vs. -CN) Reduced electron-withdrawing effects
4-Cyanophenoxy Derivative -O-C₆H₄-CN Lower polarity, altered solubility

Enantiomeric Forms

The (R)-enantiomer of bicalutamide is metabolized more slowly than the (S)-form, leading to a longer half-life and greater clinical efficacy. Pure (R)-bicalutamide (CAS 1132656-73-5) has been developed to maximize therapeutic benefits while minimizing side effects associated with the (S)-enantiomer .

Table 3: Enantiomeric Comparison

Enantiomer Metabolic Half-Life Clinical Relevance
(R)-Form ~7 days Primary active form
(S)-Form ~2.5 hours Rapid clearance, inactive

Impurities and Related Substances

Related Substance A retains the phenylsulfonyl group but lacks the 4-fluoro substitution, while Related Substance O features a hydrolyzed carboxylic acid derivative. These impurities are closely monitored to ensure pharmaceutical quality, as even minor structural deviations can affect safety and efficacy .

Key Research Findings

Sulfonyl Group Critical for Activity : The sulfonyl moiety in bicalutamide enhances binding to androgen receptors by forming hydrogen bonds with key residues, a feature absent in sulfanyl analogs .

Enantiomer-Specific Metabolism : The (R)-enantiomer’s prolonged half-life underpins its dominance in therapeutic formulations .

Substituent Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) on the phenyl ring optimize receptor interaction, while bulkier substituents (e.g., -Br) may sterically hinder binding .

Méthodes De Préparation

Formation of the Dioxathiolane Intermediate

The synthesis begins with the preparation of (RS)-2,3-dihydroxy-2-methylpropionic acid derivatives. A key intermediate, 3-bromo-2-hydroxy-2-methylpropionic acid, is generated by reacting bromoacetone with potassium cyanide under acidic conditions, followed by hydrolysis (yield: 65–75%). This intermediate is subsequently converted into a dioxathiolane derivative (Fig. 1A) using thionyl chloride and purified via distillation.

Critical Reaction Conditions :

  • Temperature: −20°C to 0°C during dioxathiolane formation.

  • Solvent: Dichloromethane or dimethylacetamide.

  • Base: Triethylamine for pH control.

Amide Coupling and Sulfonylation

The dioxathiolane intermediate reacts with 4-amino-2-trifluoromethylbenzonitrile in dimethylacetamide at −15°C to form N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropionamide. Sulfonylation is then performed using 4-fluorophenylsulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine), yielding the sulfonic ester derivative (Fig. 1B, yield: 50–60%).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Alternative Route via Thiol-Ether Oxidation

Thioether Formation

A thioether intermediate is synthesized by reacting 4-fluorothiophenol with 3-bromo-2-hydroxy-2-methylpropionamide derivatives. Sodium hydride or potassium carbonate serves as the base, with reaction times of 12–24 hours at 25–50°C (yield: 70–80%).

Key Structural Confirmation :

  • ¹H NMR : δ 1.5–1.7 ppm (methyl groups), δ 7.8–8.2 ppm (aromatic protons).

  • ESI-MS : m/z 430.37 [M+H]⁺.

Oxidation to Sulfonyl Derivative

The thioether is oxidized to the sulfonyl group using hydrogen peroxide (30% v/v) in a biphasic system (water/dichloromethane) at 0–5°C. This step achieves 85–90% conversion efficiency, with residual thioether removed via recrystallization from ethanol/water.

Optimization Note : Excess oxidant (>2 equiv.) reduces side products but increases purification difficulty.

Racemic Resolution and Chiral Synthesis

Resolution of Enantiomers

The racemic mixture is resolved using chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase). Alternatively, enzymatic resolution with lipases selectively hydrolyzes the (R)-enantiomer, yielding the (S)-isomer with >99% enantiomeric excess (e.e.).

Yield Trade-off : Chiral resolution reduces overall yield to 30–40% due to enantiomer discarding.

Direct Asymmetric Synthesis

Optically pure (S)-(+)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide is synthesized via a stereoselective Michael addition using chiral catalysts (e.g., Cinchona alkaloids). This method achieves 60–70% e.e. but requires additional recrystallization steps for pharmaceutical-grade purity.

Industrial-Scale Production Considerations

Solvent and Cost Optimization

Preferred Solvents :

  • Dichloromethane (for sulfonylation).

  • Ethanol/water (for recrystallization).

Cost Drivers :

  • 4-Fluorothiophenol accounts for 45% of raw material costs.

  • Hydrogen peroxide oxidation reduces waste compared to metal-based oxidants.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Thioether OxidationBromoacetone → Thioether → Oxidation65%>98%High
Dioxathiolane RouteDioxathiolane → Sulfonylation55%95%Moderate
Asymmetric SynthesisChiral catalysis → Resolution40%>99% e.e.Low

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of 4-cyano-3-(trifluoromethyl)aniline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the 3-fluorophenylsulfonyl group .
  • Step 2 : Hydroxy-methylpropanamide formation via nucleophilic substitution or ester hydrolysis, optimized under controlled pH and temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is used to confirm purity .

Basic: How is structural characterization performed for this compound?

Key methods include:

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions in the crystal lattice) .
  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substituent positions, with diagnostic peaks for the trifluoromethyl group (~δ -60 ppm in 19F^{19}\text{F}) and hydroxypropanamide moiety .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 471.1) .

Basic: What analytical techniques are used to assess purity and quantify impurities?

  • Reverse-phase HPLC : Employ a C18 column with UV detection at 254 nm. A gradient of acetonitrile/water (0.1% TFA) resolves impurities like des-fluoro or hydroxylated byproducts .
  • Chiral chromatography : For enantiomeric purity assessment (e.g., Chiralpak IC column, isocratic elution) due to the RS-configuration .
  • Karl Fischer titration : Quantifies residual water (<0.5% w/w) in the final product .

Advanced: How can stereochemical challenges during synthesis be resolved?

  • Chiral resolution : Use preparative chiral HPLC or enzymatic resolution (e.g., lipases in organic media) to separate RS-diastereomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the hydroxypropanamide formation step to favor the desired enantiomer .
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., Pd-catalyzed racemization) to enhance stereoselectivity .

Advanced: How to address contradictory bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify rapid clearance or poor bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may antagonize in vivo activity .
  • Receptor off-target assays : Screen against related nuclear receptors (e.g., glucocorticoid receptor) to rule out cross-reactivity .

Advanced: What methodologies elucidate interactions with androgen receptors (AR)?

  • Competitive binding assays : Use 3H^3\text{H}-labeled bicalutamide as a tracer in AR-positive cell lines (e.g., LNCaP). Calculate IC50_{50} values via nonlinear regression .
  • Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) using AR crystal structures (PDB: 1T7R) to predict binding modes and key residues (e.g., Leu701, Thr877) .
  • Transcriptional reporter assays : Transfect HEK293 cells with AR-responsive luciferase constructs to measure antagonistic potency .

Advanced: How is metabolic stability evaluated for preclinical development?

  • Liver microsome assays : Incubate the compound with human or rodent microsomes (NADPH cofactor) and monitor parent compound depletion over time (t1/2_{1/2}) .
  • CYP inhibition screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Reactive metabolite trapping : Add glutathione (GSH) to microsomal incubations and detect GSH adducts via LC-MS to identify potential hepatotoxic intermediates .

Advanced: What strategies improve solubility and formulation stability?

  • Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility. Monitor hygroscopicity via dynamic vapor sorption (DVS) .
  • Amorphous solid dispersions : Use spray drying with polymers (e.g., HPMCAS) to stabilize the amorphous phase and improve dissolution rates .
  • Co-crystallization : Design co-crystals with succinic acid or nicotinamide to modify crystal packing and solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.